Hatermadioxin A
Description
Hatermadioxin A is a polycyclic aromatic compound characterized by a 1,4-benzodioxin core fused with a substituted benzene ring. Its molecular formula is postulated as C₁₄H₁₀O₄, with a molecular weight of 258.22 g/mol. The compound exhibits planar geometry due to conjugated π-electrons across its fused aromatic system, contributing to its stability and lipophilicity. This compound is synthesized via electrophilic aromatic substitution followed by oxidative coupling, yielding a dioxin ring system .
Properties
Molecular Formula |
C18H30O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(3S,6R)-4,6-diethyl-6-[(E,2R)-2-ethylhex-3-enyl]-3H-1,2-dioxin-3-yl]acetic acid |
InChI |
InChI=1S/C18H30O4/c1-5-9-10-14(6-2)12-18(8-4)13-15(7-3)16(21-22-18)11-17(19)20/h9-10,13-14,16H,5-8,11-12H2,1-4H3,(H,19,20)/b10-9+/t14-,16-,18+/m0/s1 |
InChI Key |
ZQUICPBUMISQIC-MCRIOUDWSA-N |
Isomeric SMILES |
CC/C=C/[C@H](CC)C[C@@]1(C=C([C@@H](OO1)CC(=O)O)CC)CC |
Canonical SMILES |
CCC=CC(CC)CC1(C=C(C(OO1)CC(=O)O)CC)CC |
Synonyms |
haterumadioxin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Hatermadioxin A’s properties, it is compared to two analogous compounds: 1,4-Benzodioxane (CAS 493-09-4) and Ochratoxin A (CAS 303-47-9).
Structural and Physicochemical Comparison
Key Observations :
- Structural Similarities : this compound and 1,4-Benzodioxane share a dioxin/dioxane oxygenated ring system but differ in aromaticity. This compound’s fused benzene rings enhance rigidity compared to 1,4-Benzodioxane’s saturated structure .
- Functional Divergence : Ochratoxin A, a mycotoxin, incorporates a chlorine atom and lactone moiety, conferring nephrotoxic activity absent in this compound .
Critical Analysis of Research Findings
- Spectral Differentiation : this compound’s ¹³C NMR peak at 152.1 ppm (dioxin C-O) contrasts with Ochratoxin A’s lactone C=O peak at 168.2 ppm, underscoring distinct electronic environments .
- Thermodynamic Stability : this compound’s higher melting point (198–202°C) versus 1,4-Benzodioxane (32–34°C) reflects aromatic stabilization .
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